2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid chemical structure and properties
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid chemical structure and properties
An In-depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive scientific overview of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazole nucleus is a well-established "privileged scaffold" due to its presence in numerous biologically active molecules and its ability to engage with a wide array of biological targets.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, details the molecular structure, physicochemical properties, a robust and plausible synthetic pathway, and the potential therapeutic context of this specific derivative. By synthesizing information from established synthetic methodologies and the known biological relevance of the oxazole class, this guide serves as a foundational resource for the exploration and development of this compound as a potential therapeutic agent.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the oxazole ring system—a five-membered ring containing one oxygen and one nitrogen atom—is a cornerstone in drug design.[2][3] The stability of the aromatic oxazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it an ideal pharmacophore for interacting with biological macromolecules.[1] Derivatives of oxazole exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2] The versatility of the oxazole core allows for substitution at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize target engagement and therapeutic efficacy. This guide focuses on a specific, functionally rich derivative, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, to highlight its scientific profile and potential.
Molecular Profile
A thorough understanding of a compound's structure and physicochemical properties is fundamental to any research and development endeavor.
Chemical Structure
The title compound features a central oxazole ring substituted at the 2-position with a 3-methyl-4-nitrophenyl group and at the 4-position with a carboxylic acid. The nitro and methyl groups on the phenyl ring are key electronic and steric modulators, while the carboxylic acid provides a crucial handle for forming salts, esters, or amides, significantly influencing solubility and potential biological interactions.
Caption: Chemical structure of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.
Physicochemical Properties
While specific experimental data for this exact molecule is not widely published, we can compile a table of its calculated properties and compare them with known data for its core precursors. This provides a baseline for experimental design.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₁H₈N₂O₅ | Calculated |
| Molecular Weight | 248.19 g/mol | Calculated |
| Appearance | Likely a solid, from off-white to yellow powder. | Inferred from related structures. |
| Melting Point | Not determined. For comparison, 3-Methyl-4-nitrobenzoic acid melts at 216-218 °C.[4] | Comparative |
| Solubility | Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from structure.[4] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Chemical Analogy |
| InChI Key | Not available. | - |
| CAS Number | Not available. | - |
Synthesis and Characterization
A reliable and scalable synthetic route is critical for enabling further study. Modern synthetic methods allow for the direct construction of the oxazole ring from readily available starting materials.[5]
Retrosynthetic Analysis and Strategy
The most logical approach for synthesizing the target molecule is a convergent strategy involving the formation of the oxazole ring from two key precursors. The C2-phenyl component can be derived from 3-methyl-4-nitrobenzoic acid , and the C4-carboxy-C5-H fragment can be introduced using an isocyanoacetate ester. This approach is advantageous because it builds the core heterocycle directly from a stable and commercially available carboxylic acid, avoiding the need to handle more reactive intermediates like acid chlorides.[5]
Caption: Two-step synthesis workflow from benzoic acid to the final product.
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carboxylate
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Materials:
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Procedure:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-4-nitrobenzoic acid and anhydrous DCM.
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Add DMAP-Tf and DMAP to the suspension. Stir at room temperature for 10 minutes to activate the carboxylic acid via an in-situ generated acylpyridinium salt.
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Add ethyl isocyanoacetate dropwise to the reaction mixture.
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Increase the temperature to 40 °C and stir for 30-60 minutes, monitoring the reaction by TLC or LC-MS. [5] 5. Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
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Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.
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Step 2: Hydrolysis to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
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Materials:
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Ethyl 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carboxylate (1.0 equiv)
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Lithium hydroxide (LiOH, 2-3 equiv)
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Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
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-
Procedure:
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Dissolve the ester in the THF/water solvent mixture.
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Add solid LiOH and stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
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Once complete, acidify the reaction mixture carefully with 1N HCl to a pH of ~2-3.
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A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Characterization Methods
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required:
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
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High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the acid, N-O of the nitro group, C=N of the oxazole).
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Melting Point Analysis: To determine the melting point and assess purity.
Scientific and Therapeutic Context
The value of a novel compound is determined by its potential biological activity and application. While this specific molecule has not been extensively profiled, its structural motifs provide a strong rationale for investigation.
Structure-Activity Relationship (SAR) Considerations
The substitution pattern of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is rich with possibilities for modulating biological activity:
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2-Aryl Substitution: The phenyl ring at the 2-position is a common feature in many bioactive oxazoles. Its orientation and substitution directly impact target binding.
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4-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially enhancing interactions with biological targets or modifying its metabolic stability.
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3-Methyl Group: This group provides steric bulk and lipophilicity. Its position ortho to the nitro group and meta to the oxazole linkage can enforce a specific dihedral angle between the phenyl and oxazole rings, which can be critical for fitting into a protein's binding pocket.
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4-Carboxylic Acid: This group is a key site for interaction, capable of forming strong hydrogen bonds or salt bridges with amino acid residues (e.g., Lysine, Arginine) in a target protein. It also serves as a synthetic handle for creating prodrugs (esters) or amides to improve pharmacokinetic properties.
Potential Therapeutic Applications
Based on extensive research into related oxazole and benzoxazole derivatives, this compound could be a candidate for screening in several therapeutic areas:
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Anticancer Agents: Many heterocyclic compounds, including benzoxazoles, exhibit anticancer activity through mechanisms like the inhibition of VEGFR-2 or NF-κB signaling pathways. [1]The structural similarity suggests this compound could be explored for similar activities.
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Antimicrobial Agents: The oxazole nucleus is a component of various compounds screened for antibacterial and antifungal properties. [2][3]* Enzyme Inhibition: Oxazole- and furan-based carboxylic acids have been successfully designed as inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which is relevant for treating inflammatory conditions such as asthma and COPD. [6]* Platelet Aggregation Inhibition: Certain oxazole-4-carboxylic acid derivatives have demonstrated activity as inhibitors of blood platelet aggregation, suggesting potential applications in cardiovascular disease. [7]
Conclusion and Future Directions
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a promising chemical entity grounded in the well-validated therapeutic potential of the oxazole scaffold. This guide has provided its structural and physicochemical profile, a detailed and actionable synthetic protocol, and a strong rationale for its investigation as a bioactive compound.
Future work should focus on the practical synthesis and rigorous characterization of the molecule. Following this, a comprehensive biological screening program targeting kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases would be a logical next step to unlock its therapeutic potential.
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